molecular formula C28H27FN4O3S2 B11039123 5-[6-{[4-(2-Fluorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one

5-[6-{[4-(2-Fluorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11039123
M. Wt: 550.7 g/mol
InChI Key: ZEXHTTFSQYSPMF-GYHWCHFESA-N
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Description

The compound 5-[6-{[4-(2-Fluorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, including a fluorophenyl group, a piperazine ring, and a thiazolone moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the preparation of the core quinoline structure, followed by the introduction of the piperazine and fluorophenyl groups. The final steps often involve the formation of the thiazolone ring. Key reagents used in these steps include:

    Quinoline derivatives: These serve as the starting material.

    Piperazine: Introduced through nucleophilic substitution reactions.

    Fluorophenyl compounds: Added via electrophilic aromatic substitution.

    Thiazolone formation: Achieved through cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes:

    Batch reactors: For controlled reaction conditions.

    Continuous flow reactors: For large-scale production.

    Purification techniques: Such as crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: For substitution reactions, including amines and thiols.

Major Products

    Oxidation products: Quinone derivatives.

    Reduction products: Alcohols.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules.

Biology

Biologically, this compound may exhibit interesting interactions with biological macromolecules, making it a candidate for drug development studies.

Medicine

In medicine, the compound’s potential pharmacological activities are of interest. It may act as a lead compound for developing new therapeutic agents targeting specific diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The thiazolone moiety may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Share the core structure but lack the complex substituents.

    Piperazine derivatives: Contain the piperazine ring but differ in other functional groups.

    Thiazolone compounds: Feature the thiazolone ring but have different substituents.

Uniqueness

This compound’s uniqueness lies in its combination of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H27FN4O3S2

Molecular Weight

550.7 g/mol

IUPAC Name

(5Z)-5-[9-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-methoxy-11,11-dimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H27FN4O3S2/c1-28(2)14-16(15-31-8-10-32(11-9-31)21-7-5-4-6-20(21)29)18-12-17(36-3)13-19-22(26(35)33(28)23(18)19)24-25(34)30-27(37)38-24/h4-7,12-14H,8-11,15H2,1-3H3,(H,30,34,37)/b24-22-

InChI Key

ZEXHTTFSQYSPMF-GYHWCHFESA-N

Isomeric SMILES

CC1(C=C(C2=C3N1C(=O)/C(=C\4/C(=O)NC(=S)S4)/C3=CC(=C2)OC)CN5CCN(CC5)C6=CC=CC=C6F)C

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=C4C(=O)NC(=S)S4)C3=CC(=C2)OC)CN5CCN(CC5)C6=CC=CC=C6F)C

Origin of Product

United States

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